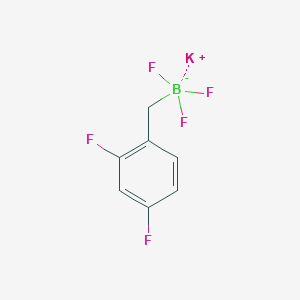

Potassium (2,4-difluorobenzyl)trifluoroborate

CAS No.: 1632070-90-6

Cat. No.: VC7249927

Molecular Formula: C7H5BF5K

Molecular Weight: 234.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1632070-90-6 |

|---|---|

| Molecular Formula | C7H5BF5K |

| Molecular Weight | 234.02 |

| IUPAC Name | potassium;(2,4-difluorophenyl)methyl-trifluoroboranuide |

| Standard InChI | InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |

| Standard InChI Key | RVYGULLVNAILFK-UHFFFAOYSA-N |

| SMILES | [B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+] |

Introduction

Chemical and Physical Properties

Structural Characteristics

Potassium (2,4-difluorophenyl)trifluoroborate features a boron atom bonded to three fluorine atoms and a 2,4-difluorophenyl group, stabilized by a potassium counterion. The SMILES notation [B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] captures its tetrahedral geometry. The difluorophenyl moiety enhances electron-withdrawing effects, increasing the compound’s stability and reactivity in polar solvents.

Thermodynamic and Spectroscopic Data

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 219.99 g/mol | |

| Melting Point | >300°C | |

| Appearance | White powder | |

| Exact Mass | 219.988503 Da | |

| Solubility | Insoluble in H₂O |

The compound’s high melting point (>300°C) suggests strong ionic interactions between the potassium ion and the trifluoroborate anion. Its insolubility in water contrasts with solubility in polar aprotic solvents like dimethylformamide (DMF) , a trait exploited in synthetic applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves fluorination of a boronic ester precursor. For example, 2,4-difluorophenylboronic acid pinacol ester reacts with potassium bifluoride (KHF₂) in DMF at 80–100°C :

This method avoids cryogenic conditions, unlike earlier approaches requiring −70°C . The reaction proceeds via nucleophilic displacement, where fluoride ions replace the pinacol group.

Industrial Optimization

Industrial processes scale this reaction using continuous flow reactors to enhance yield (typically >85%) and purity (>99%) . Key steps include:

-

Esterification: Vinyl Grignard reagents react with substituted boronic esters at room temperature.

-

Quenching: Aqueous HCl separates the organic layer containing the boronic ester.

-

Fluorination: KHF₂ in DMF replaces the ester group with trifluoroborate.

-

Purification: Methyl tert-butyl ether (MTBE) recrystallization removes impurities .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in palladium-catalyzed couplings. For instance, reacting with aryl halides forms biaryl structures:

The trifluoroborate group’s stability prevents proto-deboronation, enabling reactions under mild conditions .

Epoxidation and Oxidation

Recent studies highlight its role in epoxidizing alkenes using oxone (2KHSO₅·KHSO₄·K₂SO₄). The reaction proceeds via a boronate intermediate, forming epoxides with high stereoselectivity.

Recent Advances and Future Directions

Catalytic Innovations

New palladium catalysts (e.g., Pd-NHC complexes) enhance coupling efficiency with sterically hindered substrates. These systems achieve turnover numbers (TON) exceeding 10,000.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume